Sulfated ES1
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Overview
Description
The compound (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylidenepropanoyl]amino]-4-oxobutanoic acid is a complex organic molecule with a variety of functional groups, including amino, sulfanyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the amino acid derivatives, followed by peptide bond formation through coupling reactions. Common reagents used in these steps include carbodiimides for coupling and protecting groups to prevent unwanted reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques. This includes solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), both of which allow for the efficient assembly of complex peptides. The choice of method depends on the scale of production and the specific requirements of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the oxo groups would produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfanyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylidenepropanoyl]amino]-4-oxobutanoic acid
- 4,4’-Difluorobenzophenone
- NH4S and NH4S2
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which allow for a wide range of chemical reactions and interactions
Properties
CAS No. |
111897-98-4 |
---|---|
Molecular Formula |
C47H58N10O11S2 |
Molecular Weight |
1003.2 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylidenepropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H58N10O11S2/c1-2-3-12-33(53-44(65)35(55-42(63)31(48)24-69)19-27-14-16-29(58)17-15-27)43(64)51-23-39(59)52-36(20-28-22-50-32-13-8-7-11-30(28)32)45(66)57-38(25-70)47(68)56-37(21-40(60)61)46(67)54-34(41(49)62)18-26-9-5-4-6-10-26/h4-11,13-17,22,25,31,33-38,50,58,69H,2-3,12,18-21,23-24,48H2,1H3,(H2,49,62)(H,51,64)(H,52,59)(H,53,65)(H,54,67)(H,55,63)(H,56,68)(H,57,66)(H,60,61)/t31-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
KKASRWGMHPWOCB-FCNDXCBGSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C=S)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C=S)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)N |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C=S)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)N |
sequence |
CYXGWXDF |
Synonyms |
cyclo(Cys-Tyr-Nle-Gly-Trp-Cys)-Asp-Phe-NH2 cyclo(cysteinyl-tyrosyl-norleucyl-glycyl-tryptophyl-cysteinyl)-aspartyl-phenylalaninamide Es1 sulfated ES1 |
Origin of Product |
United States |
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